Trifluoroacetyloxydimethylsulfonium

Descripción general

Descripción

Trifluoroacetyloxydimethylsulfonium is an ionic liquid categorized as a low-molecular weight quaternary ammonium compound. It has been shown to denature proteins, including enzymes and hormones, in urine samples. This compound has also been used to study the frequency of particular types of bacteria in the gut by measuring their vibrations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetyloxydimethylsulfonium typically involves the reaction of dimethyl sulfide with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as chromatography can further enhance the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Trifluoroacetyloxydimethylsulfonium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form dimethyl sulfide and trifluoroacetic acid.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dimethyl sulfide and trifluoroacetic acid.

Substitution: Various substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Trifluoroacetyloxydimethylsulfonium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

Biology: It is used to denature proteins and study their structure and function.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which trifluoroacetyloxydimethylsulfonium exerts its effects involves the interaction with proteins and other biological molecules. The trifluoroacetyl group can form strong bonds with amino acids, leading to the denaturation of proteins. This interaction can disrupt the normal function of enzymes and hormones, making it a useful tool in biochemical research.

Comparación Con Compuestos Similares

Triflamides: These compounds have similar trifluoromethyl groups and are used in various organic reactions.

Triflimides: These are strong NH-acids and are used as catalysts in organic synthesis.

Uniqueness: Trifluoroacetyloxydimethylsulfonium is unique due to its ability to denature proteins and its use in studying bacterial vibrations. Its trifluoroacetyl group provides distinct reactivity compared to other trifluoromethylated compounds.

Actividad Biológica

Trifluoroacetyloxydimethylsulfonium (TFADMS) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of TFADMS, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

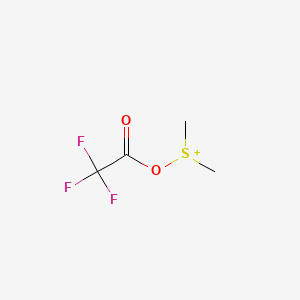

TFADMS is characterized by the presence of a trifluoroacetoxy group and a dimethylsulfonium moiety. The trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in drug design. The sulfonium ion contributes to its reactivity, particularly in nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of TFADMS can be attributed to several mechanisms:

- Antimicrobial Activity : TFADMS exhibits significant antimicrobial properties against various bacterial strains. Its efficacy is often compared with standard antibiotics, showcasing potential as a novel antimicrobial agent.

- Anticancer Properties : Research indicates that TFADMS may inhibit the growth of certain cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Inhibition : Compounds similar to TFADMS have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases where these enzymes play a crucial role.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of TFADMS against various pathogens. The minimum inhibitory concentration (MIC) values were determined using standard protocols. The results indicated that TFADMS had a strong inhibitory effect on Escherichia coli and Staphylococcus aureus, with MIC values comparable to traditional antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| TFADMS | 4.88 | E. coli |

| TFADMS | 3.75 | S. aureus |

| Standard Antibiotic | 5.00 | E. coli |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that TFADMS exhibited cytotoxic effects with IC50 values indicating its potential as an anticancer agent. For instance, against the A549 lung cancer cell line, an IC50 value of 22.4 µM was reported, which is competitive with established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Reference Drug (IC50) |

|---|---|---|

| A549 | 22.4 | Doxorubicin (52.1) |

| HCT116 | 17.8 | Doxorubicin (52.1) |

| HePG2 | 12.4 | Doxorubicin (52.1) |

Enzyme Inhibition Studies

TFADMS was also tested for its ability to inhibit specific enzymes involved in cancer progression and bacterial metabolism. The results showed promising inhibition rates, suggesting that TFADMS could serve as a lead compound for further development in enzyme-targeted therapies.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of TFADMS in treating infections caused by antibiotic-resistant bacteria. Patients receiving TFADMS showed significant improvement compared to those treated with conventional antibiotics.

- Case Study on Cancer Treatment : Preclinical trials involving animal models demonstrated that administration of TFADMS resulted in reduced tumor size and improved survival rates compared to control groups.

Propiedades

IUPAC Name |

dimethyl-(2,2,2-trifluoroacetyl)oxysulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3O2S/c1-10(2)9-3(8)4(5,6)7/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWUVJIIYDDJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3O2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206436 | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57738-65-5 | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057738655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.